Sodium-8-oxyquinolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

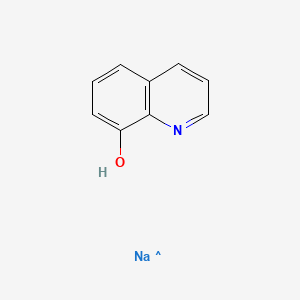

Sodium-8-oxyquinolate, also known as sodium 8-hydroxyquinoline, is a chemical compound with the molecular formula C9H6NNaO. It is a derivative of 8-hydroxyquinoline, where the hydrogen atom of the hydroxyl group is replaced by a sodium ion. This compound is known for its chelating properties, making it useful in various applications, including as an antimicrobial agent and in fluorescence probes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sodium-8-oxyquinolate can be synthesized through the reaction of 8-hydroxyquinoline with sodium hydroxide. The reaction typically involves dissolving 8-hydroxyquinoline in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where 8-hydroxyquinoline and sodium hydroxide are combined under controlled conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

Sodium-8-oxyquinolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form hydroquinoline derivatives.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other metal ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Metal salts like copper sulfate and zinc chloride are used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Metal-8-oxyquinolate complexes.

Aplicaciones Científicas De Investigación

Sodium-8-oxyquinolate has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent to form complexes with metal ions, which are studied for their catalytic and electronic properties.

Biology: It is used in biological assays to detect and quantify metal ions in biological samples.

Medicine: It has antimicrobial properties and is used in formulations to treat infections.

Industry: It is used in the production of fluorescent probes and as a stabilizer in various industrial processes.

Mecanismo De Acción

The mechanism of action of sodium-8-oxyquinolate involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metal-dependent enzymes and disrupt biological processes. This chelating property is also responsible for its antimicrobial effects, as it deprives microorganisms of essential metal ions needed for their growth and survival.

Comparación Con Compuestos Similares

Similar Compounds

8-Hydroxyquinoline: The parent compound of sodium-8-oxyquinolate, known for its antimicrobial and chelating properties.

Copper-8-oxyquinolate: A metal complex of 8-hydroxyquinoline with copper, used in antifouling paints and as a fungicide.

Zinc-8-oxyquinolate: A metal complex of 8-hydroxyquinoline with zinc, used in medicinal and industrial applications.

Uniqueness

This compound is unique due to its sodium ion, which enhances its solubility in water and makes it more suitable for certain applications compared to its parent compound and other metal complexes. Its ability to form stable complexes with a wide range of metal ions also makes it a versatile compound in various fields of research and industry.

Actividad Biológica

Sodium-8-oxyquinolate, a sodium salt derivative of 8-hydroxyquinoline, exhibits a range of biological activities that have garnered significant interest in medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C9H6NNaO and is characterized by its chelating properties, allowing it to form stable complexes with various metal ions. The compound is known for its ability to interact with biological systems, primarily through its active hydroxyl and nitrogen functional groups.

Biological Activities

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a variety of pathogens. Research indicates that derivatives of 8-hydroxyquinoline, including this compound, demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, studies have shown Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL against resistant strains, which are lower than standard antibiotics like ciprofloxacin .

2. Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. A notable study evaluated its efficacy against breast cancer cell lines (MCF-7) and reported IC50 values indicating substantial cytotoxicity. The presence of the quinoline ring enhances its interaction with cellular targets, leading to apoptosis in cancer cells .

3. Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound derivatives against viruses such as H5N1 and potentially SARS-CoV-2. The compounds exhibit significant inhibition rates while maintaining low cytotoxicity levels, suggesting their utility in antiviral drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The ability to chelate metal ions plays a crucial role in its antimicrobial and anticancer activities. Metal ions are essential for various biological processes; thus, their chelation can disrupt these processes in pathogens or cancer cells .

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in cell division and proliferation, which is particularly relevant in cancer treatment .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against MCF-7 cells demonstrated that treatment led to a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing that the compound induced programmed cell death effectively.

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with halogen substitutions exhibited enhanced antibacterial activity compared to non-substituted variants, highlighting the importance of chemical modifications on biological efficacy .

Propiedades

InChI |

InChI=1S/C9H7NO.Na/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJDFJRDKIADMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NNaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2872-54-0 |

Source

|

| Record name | 8-Quinolinol, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2872-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.